zinc;(2S)-5-oxopyrrolidine-2-carboxylate
CAS No.: 15454-75-8
Cat. No.: VC21245026
Molecular Formula: C10H10N2O6Zn-2
Molecular Weight: 319.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15454-75-8 |
---|---|
Molecular Formula | C10H10N2O6Zn-2 |
Molecular Weight | 319.6 g/mol |
IUPAC Name | zinc;5-oxopyrrolidin-1-ide-2-carboxylate |
Standard InChI | InChI=1S/2C5H7NO3.Zn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H2,6,7,8,9);/q;;+2/p-4 |
Standard InChI Key | HJOYMKOTWCNAME-UHFFFAOYSA-J |
Isomeric SMILES | C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Zn+2] |
SMILES | C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Zn+2] |
Canonical SMILES | C1CC(=O)[N-]C1C(=O)[O-].C1CC(=O)[N-]C1C(=O)[O-].[Zn+2] |
Introduction
Chemical Identity and Structural Characteristics
Zinc;(2S)-5-oxopyrrolidine-2-carboxylate, also known as zinc dipyroglutamate, zinc pidolate, or zinc PCA, is characterized by its coordination structure where zinc bonds with two pyroglutamate ligands. The compound features a central zinc(II) ion coordinated through both nitrogen and oxygen atoms of the pyroglutamate molecules, forming a stable chelate structure that resembles certain enzyme active sites . This coordination arrangement is particularly significant as it provides a model for studying zinc's role in biological systems.
Physical and Chemical Properties
The physical and chemical properties of zinc;(2S)-5-oxopyrrolidine-2-carboxylate are essential for understanding its behavior in various applications:
Property | Value |
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Molecular Formula | C₁₀H₁₂N₂O₆Zn / C₁₀H₁₀N₂O₆Zn-2 |
Molecular Weight | 319.6-321.6 g/mol |
Exact Mass | 319.998678 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 6 |
Topological Polar Surface Area | 139 |
Heavy Atom Count | 19 |
Complexity | 149 |
Stereocenter Count | 2 (undefined) |
The compound features a central zinc ion with a +2 charge, coordinated with two 5-oxopyrrolidine-2-carboxylate ligands . The slight discrepancies in molecular weight and formula between sources may reflect different hydration states or coordination environments.
Structural Basis and Pyroglutamate Chemistry
Pyroglutamic Acid Foundation
The ligand component of this zinc complex is derived from pyroglutamic acid (5-oxoproline), a cyclic derivative of glutamic acid. Pyroglutamic acid forms when the free amino group of glutamic acid or glutamine cyclizes to create a lactam structure . This cyclization can occur spontaneously or enzymatically through glutaminyl cyclases, resulting in a stable five-membered ring structure.
Stereochemistry and Configuration
The (2S) designation in the compound name indicates the specific stereochemistry at the second carbon position of the pyroglutamate ligand. This stereospecificity is important for its biological activity and coordination properties. The L-form (2S) of pyroglutamic acid is the naturally occurring enantiomer in proteins and peptides, making the zinc complex with this configuration particularly relevant for biological studies .
Coordination Chemistry and Metal Binding
The coordination of zinc with pyroglutamate ligands creates a chelate structure where the metal is bound through both nitrogen and oxygen atoms. This arrangement mimics the coordination environment found in various zinc-containing enzymes and metalloproteins . The complex demonstrates how zinc can function as a Lewis acid in biological systems, accepting electron pairs from donor atoms like oxygen and nitrogen.
Binding Mode Analysis
The binding mode in zinc;(2S)-5-oxopyrrolidine-2-carboxylate is designated as N1,O2, indicating that coordination occurs through the nitrogen atom at position 1 and the oxygen atom at position 2 of the pyroglutamate ligand . This specific coordination pattern contributes to the stability of the complex and its ability to model biological metal-binding sites.
Biochemical Significance
Zinc in Biological Systems
Zinc is an essential element for numerous metabolic processes in living organisms. It serves as a cofactor in over 200 enzymes involved in various physiological functions . In many zinc-containing enzymes, the metal ion functions by binding substrates and activating them for specific reactions, typically acting as a Lewis acid that accepts electron pairs from donors such as oxygen atoms in C=O or P=O bonds .
Modeling Enzyme Active Sites
Zinc;(2S)-5-oxopyrrolidine-2-carboxylate provides a valuable model for studying the coordination environments found in zinc-containing enzymes. The stable chelate structure formed between zinc and the pyroglutamate ligands mimics certain enzyme active sites, offering insights into how zinc interacts with amino acid residues in protein structures . This modeling capability is particularly useful for understanding the functional mechanisms of metalloproteins.
Research Applications
Drug Design Applications
Zinc;(2S)-5-oxopyrrolidine-2-carboxylate serves as a model compound for studying zinc's interactions with amino acid derivatives, which can aid in the design of zinc-based drugs and therapeutic agents . The understanding of zinc coordination chemistry provided by this compound contributes to the development of metal-based pharmaceuticals with improved efficacy and specificity.
Biochemical Research Tool
In biochemical research, this compound offers a platform for investigating metal-binding sites in proteins. The well-defined coordination structure allows researchers to explore the principles governing metal-protein interactions, which are fundamental to numerous biological processes . Such insights contribute to our understanding of enzyme mechanisms and protein function.
Analytical Characterization
Spectroscopic Analysis
The characterization of zinc;(2S)-5-oxopyrrolidine-2-carboxylate typically involves various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹³C NMR, has been employed to study similar zinc complexes with pyroglutamate analogues .
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X-ray crystallography provides detailed structural information about the coordination geometry and bond distances in the complex.
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Infrared spectroscopy can identify characteristic absorption bands associated with the carbonyl groups and metal-ligand bonds.
Stability and Solution Behavior
Studies on related zinc complexes with glutamic acid and pyroglutamic acid analogues have included potentiometric determinations of stability constants at controlled temperature and ionic strength conditions . These investigations provide insights into the thermodynamic stability of the complexes and their behavior in solution, which is relevant for understanding their biological activity.
Comparative Analysis with Related Compounds
Relationship to Other Zinc Complexes
Zinc;(2S)-5-oxopyrrolidine-2-carboxylate is structurally similar to other zinc complexes with amino acid ligands, but the specific coordination through the pyroglutamate moiety gives it distinct properties. The zinc complex with pyrrolidine-2-carboxylate (which lacks the 5-oxo group) represents a related structure with different coordination capabilities.
Comparison with Other Metal-Pyroglutamate Complexes
While the focus of available research is primarily on the zinc complex, pyroglutamate can form coordination compounds with various other metal ions. These complexes may exhibit different stability constants, coordination geometries, and biological activities, providing a comparative framework for understanding the specific properties of the zinc complex.
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